sodium;[(2R)-2-[[(2R,3S,4R,5R)-5-[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy]-1-hydroxy-3-methoxypropan-2-yl]-hydroxyphosphinate
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Overview
Description
OP-5244 (sodium) is a potent and orally active inhibitor of CD73, with an IC50 value of 0.25 nanomolar. CD73 is an enzyme that plays a crucial role in the production of adenosine, a molecule involved in various physiological processes, including immunosuppression. By inhibiting CD73, OP-5244 (sodium) can reverse immunosuppression, making it a promising compound for cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OP-5244 (sodium) involves multiple steps, including the preparation of the core structure and subsequent functionalization. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production of OP-5244 (sodium) likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet the required standards for research and potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions
OP-5244 (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce different substituents to the core structure, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving OP-5244 (sodium) include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation .
Major Products
The major products formed from the reactions of OP-5244 (sodium) include various derivatives with modified functional groups. These derivatives can be used to study the structure-activity relationship and optimize the compound’s biological activity .
Scientific Research Applications
OP-5244 (sodium) has several scientific research applications, including:
Mechanism of Action
OP-5244 (sodium) exerts its effects by inhibiting the enzyme CD73, which is involved in the production of adenosine. Adenosine is a molecule that can suppress immune responses, and its elevated levels are associated with poor prognosis in cancer patients. By blocking CD73, OP-5244 (sodium) reduces adenosine levels, thereby reversing immunosuppression and enhancing the immune system’s ability to target and destroy cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to OP-5244 (sodium) include other CD73 inhibitors, such as:
MEDI9447: A monoclonal antibody that targets CD73 and is being investigated for its anti-cancer properties.
Uniqueness
OP-5244 (sodium) is unique due to its high potency and oral bioavailability. Its ability to completely inhibit adenosine production in both human and murine cancer cell lines makes it a valuable tool for cancer research. Additionally, its effectiveness in reversing immunosuppression and enhancing anti-tumor immunity sets it apart from other CD73 inhibitors .
Properties
IUPAC Name |
sodium;[(2R)-2-[[(2R,3S,4R,5R)-5-[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy]-1-hydroxy-3-methoxypropan-2-yl]-hydroxyphosphinate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29ClN5O9P.Na/c1-32-9-19(8-26,35(29,30)31)33-7-12-13(27)14(28)17(34-12)25-16-11(6-21-25)15(23-18(20)24-16)22-10-4-2-3-5-10;/h6,10,12-14,17,26-28H,2-5,7-9H2,1H3,(H,22,23,24)(H2,29,30,31);/q;+1/p-1/t12-,13-,14-,17-,19-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCAIYNOEDEGSP-KQLLMKJDSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CO)(OCC1C(C(C(O1)N2C3=NC(=NC(=C3C=N2)NC4CCCC4)Cl)O)O)P(=O)(O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@](CO)(OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=NC(=NC(=C3C=N2)NC4CCCC4)Cl)O)O)P(=O)(O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN5NaO9P |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.9 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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